molecular formula C5H13Cl2N3O B8021641 (S)-Piperazine-2-carboxamide dihydrochloride

(S)-Piperazine-2-carboxamide dihydrochloride

Cat. No.: B8021641
M. Wt: 202.08 g/mol
InChI Key: GQCNBEJAVIPVMY-FHNDMYTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Piperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperazine-2-carboxamide dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-piperazine-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amide with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous testing to confirm its chemical identity and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Piperazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-Piperazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (S)-Piperazine-2-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, which lacks the carboxamide group.

    N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

    Piperazine-2-carboxylic acid: The precursor to (S)-Piperazine-2-carboxamide dihydrochloride.

Uniqueness

This compound is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form stable dihydrochloride salts makes it particularly useful in various applications.

Properties

IUPAC Name

(2S)-piperazine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNBEJAVIPVMY-FHNDMYTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.